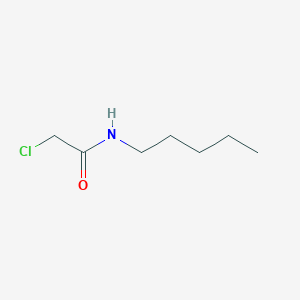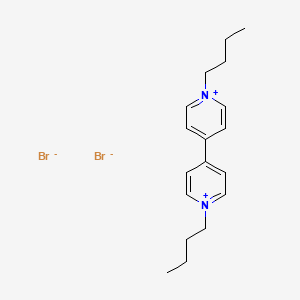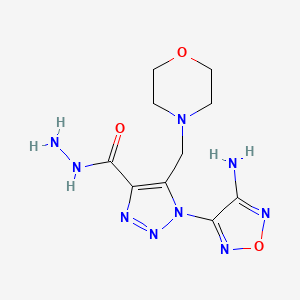
2-Quinolinecarboxylic acid, 1-oxide
Vue d'ensemble
Description
2-Quinolinecarboxylic acid, 1-oxide, also known as 2-carboxyquinoline 1-oxide or 2-carboxyquinoline N-oxide, is a chemical compound with the molecular formula C10H7NO3 . It is also referred to as quinoline-2-carboxylic acid .
Synthesis Analysis
The synthesis of this compound has been reported in various studies. For instance, a study reported the sonochemical synthesis of a new lead (II) coordination polymer with 2-Quinoline Carboxylate Ligand . The synthesis was carried out via heat gradient and sonochemical methods .Molecular Structure Analysis
The molecular structure of this compound consists of 10 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The average mass of the molecule is 189.167 Da and the monoisotopic mass is 189.042587 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 189.17 . The compound has a melting point of 171 °C (decomposition), a predicted boiling point of 413.4±37.0 °C, and a predicted density of 1.35±0.1 g/cm3 .Applications De Recherche Scientifique
Catalytic Applications
Oxorhenium(V) complexes incorporating quinoline and isoquinoline carboxylic acid derivatives have been synthesized and characterized. These compounds demonstrated catalytic competency in the epoxidation of cyclooctene, revealing a relationship between the complex structure and catalytic efficiency (Machura et al., 2013).
Organic Synthesis
Silica sulfuric acid and NaNO2 have been used to oxidize 1,2-dihydroquinolines to their corresponding quinoline derivatives under mild conditions, yielding excellent outcomes. This method highlights the effectiveness of using specific oxidizing agents for the aromatization of quinolines (Niknam et al., 2007).
Environmental Studies
The reactivity and transformation of antibacterial N-oxides in the presence of manganese oxide were investigated, showing high reactivity towards MnO2 for compounds like quinoline N-oxide. This study provides insights into the potential environmental fate of N-oxide compounds (Zhang & Huang, 2005).
Therapeutic Research
A natural quinoline alkaloid, isolated from a deep-sea-derived fungus, was synthesized and evaluated for its neuroprotective properties in a Parkinson's disease model. This compound ameliorated dopaminergic neurodegeneration, suggesting its potential as a therapeutic candidate for Parkinson's disease treatment (Lee et al., 2022).
Safety and Hazards
Propriétés
IUPAC Name |
1-oxidoquinolin-1-ium-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-10(13)9-6-5-7-3-1-2-4-8(7)11(9)14/h1-6H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAGGDJBSADVXFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=[N+]2[O-])C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50480777 | |
| Record name | 2-Quinolinecarboxylic acid, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50480777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3297-64-1 | |
| Record name | 2-Quinolinecarboxylic acid, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50480777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-[(4-Methylphenyl)sulfonyl]isoindoline](/img/structure/B3051252.png)

![4-[(3,4,5-trimethoxybenzoyl)amino]butanoic Acid](/img/structure/B3051257.png)

![1,3,4,5-Tetrahydrothiopyrano[4,3-b]indol-8-amine](/img/structure/B3051262.png)

